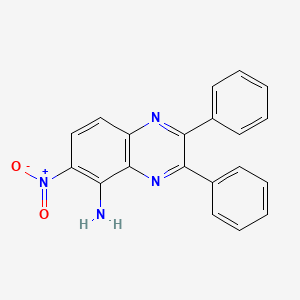
6-Nitro-2,3-diphenylquinoxalin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-2,3-diphenylquinoxalin-5-amine is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of nitro and amine groups attached to the quinoxaline core, making it a versatile molecule with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-diphenylquinoxalin-5-amine typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, such as Xantphos, in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during the production process.
化学反应分析
Types of Reactions
6-Nitro-2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Nitrosation: The amine group can undergo nitrosation to form nitroso derivatives.
Common Reagents and Conditions
Oxidation: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Nitrosation: Nitrous acid formed from the acidification of sodium nitrite solution.
Major Products
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives.
Nitrosation: Nitrosoquinoxaline derivatives.
科学研究应用
6-Nitro-2,3-diphenylquinoxalin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of optoelectronic devices due to its solid-state emission properties.
作用机制
The mechanism of action of 6-Nitro-2,3-diphenylquinoxalin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can also participate in intramolecular charge transfer, influencing its electronic properties and interactions with other molecules .
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Similar nitro group but lacks the diphenyl substitution, affecting its electronic properties.
2,3-Substituted quinoxalin-6-amine: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
6-Nitro-2,3-diphenylquinoxalin-5-amine is unique due to its combination of nitro and amine groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
57436-93-8 |
|---|---|
分子式 |
C20H14N4O2 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
6-nitro-2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H14N4O2/c21-17-16(24(25)26)12-11-15-20(17)23-19(14-9-5-2-6-10-14)18(22-15)13-7-3-1-4-8-13/h1-12H,21H2 |
InChI 键 |
CILDEBQDNLSLEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3)[N+](=O)[O-])N)N=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



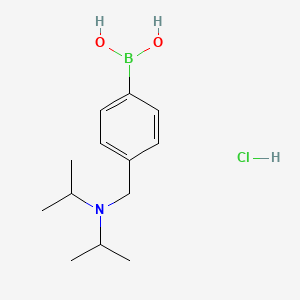

![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

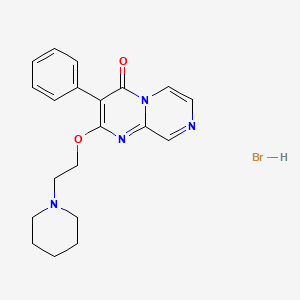
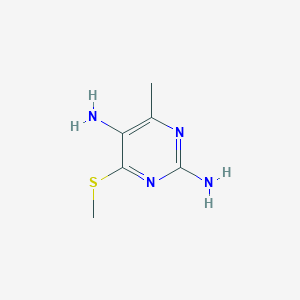
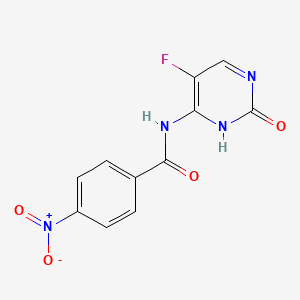
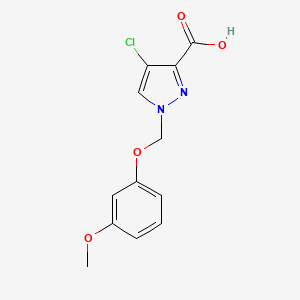
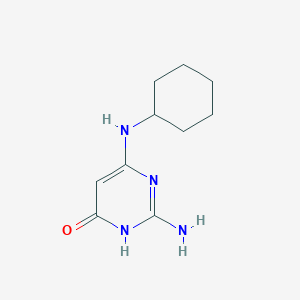
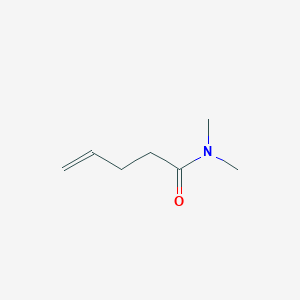
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)

